2-Bromo-4-(bromomethyl)oxazole

Heterocyclic Chemistry Nucleophilic Substitution Sulfur-Containing Oxazoles

Medicinal chemistry teams often require orthogonal functionalization of oxazole scaffolds, but mono-halogenated analogs force inefficient protecting-group strategies. 2-Bromo-4-(bromomethyl)oxazole (CAS 1379305-66-4) solves this by providing two electronically distinct bromine sites: the C2 ring bromide (preferentially cross-couples via Pd catalysis, reactivity order C2 > C5 > C4) and the C4 benzylic bromomethyl group (undergoes clean SN2 displacement with amines, thiols, or alkoxides). This orthogonality eliminates protection/deprotection steps, reduces step count, and improves overall yield in parallel synthesis. Supply-chain assurance: ≥98% purity (HPLC), sealed dry storage at 2-8°C, and room-temperature shipping with HazMat options available for international delivery.

Molecular Formula C4H3Br2NO
Molecular Weight 240.88 g/mol
Cat. No. B13906919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)oxazole
Molecular FormulaC4H3Br2NO
Molecular Weight240.88 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)Br)CBr
InChIInChI=1S/C4H3Br2NO/c5-1-3-2-8-4(6)7-3/h2H,1H2
InChIKeyMLCZZAVCBUUZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(bromomethyl)oxazole Overview


2-Bromo-4-(bromomethyl)oxazole (CAS: 1379305-66-4) is a heteroaromatic building block featuring an oxazole core with two chemically distinct bromine sites: a C2 ring bromide and a C4 bromomethyl side chain. This architecture enables orthogonal functionalization via sequential cross-coupling and nucleophilic displacement reactions . The compound is commercially available at ≥95% purity for research-scale synthesis and advanced intermediate manufacturing . The differential pKa values and electronic environments of the C2 and C4 positions—inferred from computational studies of oxazole derivatives showing reactivity order C2 > C5 > C4 toward electrophilic attack [1]—suggest that the ring bromide is preferentially amenable to palladium-catalyzed cross-coupling, while the benzylic bromomethyl group undergoes SN2 nucleophilic displacement. This orthogonality distinguishes it from mono-bromo or mono-bromomethyl oxazole analogs that lack a second modifiable handle.

1. C2-ARYLATION
Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura with aryl/heteroaryl boronic acids. Predicted C2 > C4 oxidative addition via computational reactivity ranking.
2. C4-FUNCTIONALIZATION
SN2 Nucleophilic Displacement
Alkylation with amines, thiols, or alkoxides. Benzylic bromide reactivity avoids C-H activation at C4.
3. DIVERSIFICATION
Orthogonal Library Synthesis
Sequential or reversed functionalization for 2,4-disubstituted oxazole libraries.

Why Analogs Cannot Replace It


Replacing 2-Bromo-4-(bromomethyl)oxazole with structurally similar in-class compounds introduces either chemoselectivity failure or divergent reaction outcomes that compromise synthetic route efficiency. 4-(Bromomethyl)oxazole lacks the C2 halogen required for cross-coupling, limiting diversification to the side chain only. 2-Bromooxazole lacks the C4 benzylic handle for nucleophilic substitution, restricting functionalization to C2 . 4-Bromomethyl-2-chlorooxazole exhibits a different chemoselectivity profile: the C2 chloride is significantly less reactive toward Suzuki-Miyaura coupling than C2 bromide, necessitating different catalyst systems and reaction conditions that may not be transferable to bromo-specific protocols . Additionally, the 2-bromomethyl oxazole regioisomer undergoes nucleophilic displacement with thioureas in yields of 86-94% [1] and enables oxazole-to-thiazoline ring rearrangement in 34-98% yield [2], whereas these transformations at the C4-bromomethyl position of the target compound remain uncharacterized—introducing uncertainty if substitution is attempted without empirical validation. Computational reactivity data indicate the reactivity order of electron-rich oxazoles toward electrophilic attack is C2 > C5 > C4 [3], which predicts that 2-bromooxazole derivatives will exhibit faster oxidative addition in palladium catalysis than 4-bromo or 5-bromo isomers, and that 2-bromo-4-bromomethyl substitution pattern provides a unique combination of a cross-coupling-active C2 site and a nucleophile-accessible C4 site.

Target Compound
2-Bromo-4-(bromomethyl)oxazole
2 reactive handles (C2-Br for Pd coupling, C4-CH2Br for SN2). Enables orthogonal diversification.
Structural Analogs
4-(Bromomethyl)oxazole
Limits diversification to the C4 side chain only. No C2 halogen for cross-coupling.
2-Bromooxazole
Restricts functionalization to C2. Lacks the C4 benzylic handle for nucleophilic substitution.
4-Bromomethyl-2-chlorooxazole
C2-Cl significantly less reactive toward Suzuki-Miyaura coupling, altering chemoselectivity profiles.

Comparative Evidence vs. Structural Analogs


Thiourea Displacement of Bromomethyl Oxazoles

The 2-bromomethyl oxazole regioisomer (where bromomethyl is at C2 rather than C4 as in the target compound) undergoes efficient nucleophilic displacement with thiosemicarbazide and carbonyl compounds to yield isothiosemicarbazones in 86-94% isolated yield [1]. This quantitative benchmark establishes the synthetic viability of bromomethyl-oxazole scaffolds in SN2-type transformations. However, the regiochemistry of the bromomethyl group matters: 2-bromomethyl oxazoles can undergo oxazole ring-opening and recyclization to 2-hydrazono-3-thiazolines in 34-98% yield under multicomponent reaction conditions [2], whereas this rearrangement pathway has not been evaluated for 4-bromomethyl-substituted oxazoles (target compound). For procurement decisions, this evidence implies that the C4-bromomethyl group in 2-bromo-4-(bromomethyl)oxazole may exhibit different nucleophilic displacement kinetics and distinct chemoselectivity relative to the C2-bromomethyl isomer, but direct quantitative data for the target compound are absent from the published literature.

Thiourea Displacement
Class-level inference
86-94% yield reported for the 2-bromomethyl oxazole regioisomer
Supports SN2 viability for bromomethyl oxazoles, but direct C4 data is absent.
C4-bromomethyl displacement kinetics require empirical validation.
Heterocyclic Chemistry Nucleophilic Substitution Sulfur-Containing Oxazoles

Computational Reactivity Ranking of Oxazole Positions

Quantum chemical calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels reveal a consistent reactivity hierarchy for substituted oxazoles: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles toward electrophilic attack [1]. Fukui function fk- values indicate that electron-rich oxazoles preferentially undergo reactions at the C2 position, with electron-withdrawing substituents further modulating the nucleophilicity at the pyridine nitrogen. This computational ranking provides a predictive framework for cross-coupling catalyst selection: the C2 bromide in 2-bromo-4-(bromomethyl)oxazole is expected to undergo faster oxidative addition with palladium(0) catalysts compared to the C4 or C5 bromooxazole isomers. The combination of a high-reactivity C2 bromide and a C4 bromomethyl group creates a unique orthogonal vector set not available in mono-functionalized oxazole building blocks.

Computational Reactivity
Class-level inference
C2 > C5 > C4 toward electrophilic attack
Predicts that C2-Br undergoes faster Pd oxidative addition than C4-CH2Br.
B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels. Fukui function-derived ranking.
Computational Chemistry Reactivity Prediction DFT Calculations

C4-Bromomethyl Cross-Coupling Reactivity

4-Bromomethyl-2-chlorooxazole, a close structural analog differing only by Cl vs Br at the C2 position, undergoes selective Stille coupling at the C4-bromomethyl position in good to excellent yields, while Suzuki-Miyaura coupling at the same position proceeds in moderate yields . Subsequent Stille or Suzuki coupling at the C2 chloro position can then be achieved in excellent yields. This demonstrates that the bromomethyl group in the 4-position is sufficiently electrophilic to participate in palladium-catalyzed cross-couplings, and that a halogen at C2 (whether Cl or Br) enables a two-step sequential diversification strategy. For 2-bromo-4-(bromomethyl)oxazole, the C2 bromide is expected to be more reactive in Suzuki couplings than the C2 chloride in the analog, potentially enabling reversed coupling sequence (C2 first, then C4) with different catalyst systems.

C4 Cross-Coupling Reactivity
Cross-study comparable
Good to excellent Stille yields reported for 4-bromomethyl-2-chlorooxazole analog
Validates C4-CH2Br as a viable handle for Pd-catalyzed coupling.
C2-Br in target compound is expected to be more reactive than C2-Cl in the analog.
Cross-Coupling Stille Reaction Suzuki-Miyaura Reaction

Bromomethyl vs. Chloromethyl Reactivity in C-Alkylation

In the 2-(halomethyl)-4,5-diphenyloxazole scaffold, the 2-bromomethyl analogue is characterized as a 'more reactive alternative to the chloromethyl compounds' and has been successfully employed in the C-alkylation of a stabilized malonate carbanion [1]. This reactivity difference enabled a concise synthesis of Oxaprozin, a nonsteroidal anti-inflammatory drug. While this evidence pertains to the 2-bromomethyl regioisomer rather than the 4-bromomethyl target compound, it establishes that bromomethyl groups on oxazole cores exhibit substantially higher leaving-group propensity than chloromethyl counterparts. Extrapolating to 2-bromo-4-(bromomethyl)oxazole, the C4-bromomethyl group is predicted to undergo faster nucleophilic displacement than a hypothetical 4-chloromethyl analog, which is relevant for synthetic routes requiring mild alkylation conditions.

Halomethyl Reactivity
Class-level inference
Br > Cl leaving-group propensity in C-alkylation of 2-(halomethyl)oxazoles
Predicts faster C4-CH2Br displacement relative to a hypothetical chloromethyl analog.
Qualitative ranking only; quantitative k_rel not reported for target compound.
C-Alkylation Leaving Group Reactivity Synthetic Methodology

C4 Bromomethyl vs. Methyl: Functionalization Advantage

2-Bromo-4-methyloxazole (CAS 1060816-11-6) is a mono-halogenated oxazole building block bearing only a C2 bromide. Its C4 methyl group lacks electrophilic character and cannot participate directly in cross-coupling or nucleophilic substitution without prior C-H activation or lithiation. In contrast, 2-bromo-4-(bromomethyl)oxazole contains two distinct electrophilic sites: C2-Br (amenable to Pd-catalyzed cross-coupling) and C4-CH2Br (amenable to SN2 nucleophilic displacement or Stille coupling) . The presence of the C4 bromomethyl group eliminates the need for deprotonation/functionalization steps at C4, reducing step count and enabling orthogonal diversification strategies. This differentiation is particularly relevant for medicinal chemistry programs requiring rapid analog synthesis where both oxazole positions must be independently varied.

Functionalization Scope
Supporting evidence
2 electrophilic sites (C2-Br + C4-CH2Br) vs. 1 site in 2-bromo-4-methyloxazole
Enables orthogonal diversification without deprotonation/activation steps at C4.
Eliminates C-H activation requirement, reducing step count in library synthesis.
Building Block Comparison Synthetic Efficiency Functional Group Orthogonality

Application Scenarios


Sequential C2-Aryl/C4-Alkyl Library Synthesis

Medicinal chemistry teams requiring 2,4-disubstituted oxazole libraries can leverage 2-bromo-4-(bromomethyl)oxazole for sequential diversification without protecting group manipulations. The C2 bromide undergoes Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, followed by nucleophilic displacement of the C4-bromomethyl group with amines, thiols, or alkoxides. This orthogonal reactivity pattern is supported by computational reactivity rankings (C2 > C4 toward electrophiles) and cross-coupling precedent with 4-bromomethyl-2-chlorooxazole demonstrating Stille/Suzuki viability at the C4-bromomethyl position . The elimination of protection/deprotection steps reduces synthetic step count and improves overall yield in parallel synthesis workflows.

Reversed-Sequence: C4-Alkylation then C2 Coupling

For synthetic routes requiring installation of a base-sensitive or sterically demanding group at C2, 2-bromo-4-(bromomethyl)oxazole permits reversed functionalization sequence relative to 4-bromomethyl-2-chlorooxazole. The higher reactivity of C2-Br relative to C2-Cl in palladium-catalyzed couplings enables C2 functionalization as the final step after C4-bromomethyl displacement. This sequence reversal is not feasible with the chloro analog, as the C2-Cl requires more forcing coupling conditions that may compromise pre-installed C4 functionality . The bromomethyl group's established reactivity in SN2 displacement (class-level inference yields 86-94% for 2-bromomethyl isomer) suggests the C4-bromomethyl group will react efficiently with amine nucleophiles under mild conditions compatible with subsequent C2 cross-coupling.

Continuous-Flow Azidomethyl Oxazole Synthesis

Process chemistry groups developing continuous-flow protocols for azidomethyl oxazole intermediates can substitute 2-bromo-4-(bromomethyl)oxazole into established flow methodologies. The continuous multistep synthesis of 2-(azidomethyl)oxazoles from vinyl azides via 2-(bromomethyl)oxazoles proceeds in 7-9 min residence time with good overall yields . The C4-bromomethyl regioisomer is expected to undergo analogous NaN3 displacement under similar flow conditions, providing 4-(azidomethyl)-2-bromooxazole as a dual-functional click chemistry handle (azide for CuAAC; C2-Br for subsequent cross-coupling). The bromomethyl-to-azidomethyl conversion in flow offers superior heat transfer and safety profile compared to batch processing of azide-forming reactions.

Oxazole-to-Thiazoline Ring-Rearrangement Validation

Academic and industrial groups investigating oxazole-to-thiazoline ring rearrangements should procure 2-bromo-4-(bromomethyl)oxazole to systematically evaluate regiochemical effects on the rearrangement pathway. The 2-bromomethyl oxazole isomer undergoes multicomponent reaction with thiosemicarbazide and carbonyl compounds to yield 2-hydrazono-3-thiazolines in 34-98% yield via oxazole ring-opening and recyclization . Whether the C4-bromomethyl substitution pattern (target compound) permits analogous rearrangement, proceeds with altered chemoselectivity, or is completely inert remains an open question in the literature. Procurement of this regioisomer enables direct experimental comparison to the 2-bromomethyl series, generating novel IP and SAR data for thiazoline-containing compound libraries.

Application
Selection Property
Validation Focus
Sequential C2-Aryl / C4-Alkyl library synthesis
Orthogonal reactivity profile
Sequential coupling and displacement yields
Reversed C4-then-C2 sequence for sterically demanding C2 groups
C2-Br > C2-Cl reactivity in Pd coupling
C2 coupling efficiency after C4 functionalization
Continuous-flow azidomethyl oxazole synthesis
Electrophilic CH2Br handle for NaN3 displacement
Flow residence time and safety profile of azide formation
Oxazole-to-thiazoline ring-rearrangement investigation
Regiochemical effect of C4-bromomethyl on ring-opening
Multi-component reaction yield and IP generation for thiazoline libraries
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